N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide
Description
N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide is a substituted acetamide derivative characterized by a Schiff base (methylideneamino) linkage connecting two aromatic systems: a phenylmethoxyphenyl group and an N-methyl-substituted phenylacetamide (Figure 1). The compound’s structure combines a rigid conjugated system (due to the Schiff base) with a methoxy-substituted aromatic ring, which may influence its physicochemical properties and biological activity.
Properties
CAS No. |
5279-16-3 |
|---|---|
Molecular Formula |
C23H22N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C23H22N2O2/c1-18(26)25(2)22-12-10-21(11-13-22)24-16-19-8-14-23(15-9-19)27-17-20-6-4-3-5-7-20/h3-16H,17H2,1-2H3 |
InChI Key |
LZIXNEOJUYKRAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide typically involves the reaction of N-methylacetamide with 4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide has a wide range of scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Table 2: Physicochemical Properties of Key Analogs
| Compound Name | Molecular Weight (g/mol) | Solubility (Predicted) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~376.4 | Low (lipophilic) | ~3.5 |
| N-{4-[(E)-Benzylideneamino]phenyl}acetamide | 268.3 | Moderate | ~2.8 |
| N-phenylacetamide sulphonamide (Compound 35) | 323.4 | High (polar solvents) | ~1.2 |
| Paracetamol | 151.2 | High (aqueous) | ~0.5 |
Biological Activity
N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide, a compound with the molecular formula and a CAS number of 1377668, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.43 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Structural Characteristics
The compound features a complex structure characterized by a phenylmethoxy group and an acetamide functional group, contributing to its potential interactions with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Interaction : The compound may interact with various receptors, including those involved in pain modulation and inflammatory responses.
Pharmacological Effects
Research indicates that this compound exhibits:
- Anti-inflammatory Activity : It has shown promise in reducing inflammation in preclinical models.
- Antitumor Properties : Some studies report cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.
- Analgesic Effects : The compound may have pain-relieving properties, warranting further investigation in pain management contexts.
In Vitro Studies
- Cytotoxicity Assay : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
- Mechanistic Insights : Research utilizing flow cytometry revealed that the compound induced apoptosis in treated cells, as evidenced by increased annexin V staining and caspase activation.
In Vivo Studies
- Animal Models : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, indicating its anti-inflammatory potential.
- Tumor Growth Inhibition : In xenograft models, this compound significantly inhibited tumor growth compared to untreated controls, suggesting its viability as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
